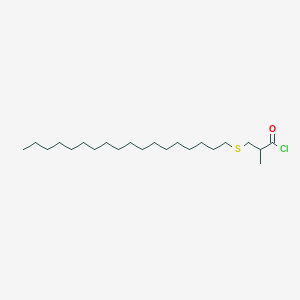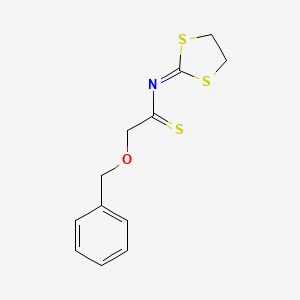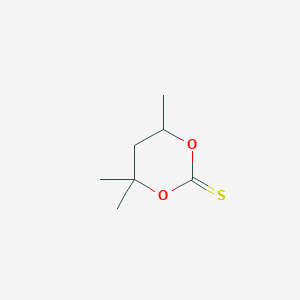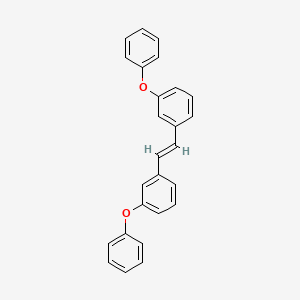
Benzene, 1,1'-(1,2-ethenediyl)bis(3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge and substituted with phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) typically involves the reaction of benzene derivatives with ethene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzene derivatives are reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethene bridge.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-bridged derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Similar structure but with methyl groups instead of phenoxy groups.
Benzene, 1,1’-(1,2-ethenediyl)bis[2,4,6-trinitro-]: Contains nitro groups, leading to different chemical properties.
1,1’-[(Z)-1,2-Diphenyl-1,2-ethenediyl]bis(pentamethylbenzene): Features pentamethylbenzene substituents.
Uniqueness
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is unique due to its phenoxy substituents, which impart distinct chemical and physical properties
Propiedades
Número CAS |
110457-96-0 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-phenoxy-3-[(E)-2-(3-phenoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H20O2/c1-3-11-23(12-4-1)27-25-15-7-9-21(19-25)17-18-22-10-8-16-26(20-22)28-24-13-5-2-6-14-24/h1-20H/b18-17+ |
Clave InChI |
HRJHUZJMJGZAGU-ISLYRVAYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

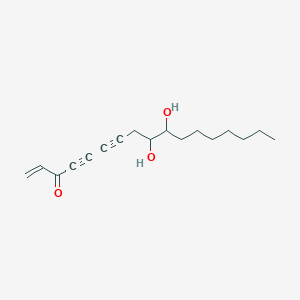
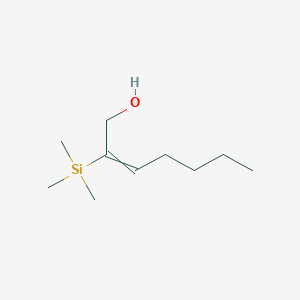
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)

![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

